molecular formula C27H30N2 B8551585 2-[3,3-Diphenyl-3-(pyridin-2-yl)propyl]-2-azabicyclo[2.2.2]octane CAS No. 61566-27-6

2-[3,3-Diphenyl-3-(pyridin-2-yl)propyl]-2-azabicyclo[2.2.2]octane

Cat. No. B8551585
Key on ui cas rn: 61566-27-6
M. Wt: 382.5 g/mol
InChI Key: BNLBYUWZVADWME-UHFFFAOYSA-N
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Patent
US04086227

Procedure details

This method represents a modification of methods described by Martensson and Nilson, Acta Chem. Scand. 19 )3), 711-12 (1965) - CA-63-6968h. Thus, 1 part of 2-(2-phenylbenzyl) pyridine is reacted with 1 part of n-Butyl lithium in tetrahydrofuran at -70° C. and then reacted with 1 part of 2-(2-chloroethyl)-2-azabicyclo[2.2.2]octane to provide 2-[3,3-diphenyl-3-(2-pyridyl)propyl]-2-azabicyclo[2.2.2]octane.
Name
2-(2-phenylbenzyl) pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1([C:7]2[CH:19]=[CH:18][CH:17]=[CH:16][C:8]=2[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)C=CC=CC=1.[CH2:20]([Li])[CH2:21][CH2:22][CH3:23].Cl[CH2:26][CH2:27][N:28]1[CH2:33][CH:32]2[CH2:34][CH2:35][CH:29]1[CH2:30][CH2:31]2.O1CC[CH2:38][CH2:37]1>>[C:20]1([C:9]([C:8]2[CH:7]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[CH2:26][CH2:27][N:28]2[CH2:33][CH:32]3[CH2:34][CH2:35][CH:29]2[CH2:30][CH2:31]3)[CH:38]=[CH:37][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
2-(2-phenylbenzyl) pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(CC2=NC=CC=C2)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN1C2CCC(C1)CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
63-6968h
Duration
3515.5 (± 3452.5) h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCN1C2CCC(C1)CC2)(C2=NC=CC=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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